molecular formula C7H12N2O B13617868 (S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol

(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13617868
M. Wt: 140.18 g/mol
InChI Key: LSLCBMDCQBRWQN-LURJTMIESA-N
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Description

(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound belonging to the class of pyrazoles This compound features a pyrazole ring substituted with two methyl groups and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Ethan-1-ol Group: The final step involves the addition of the ethan-1-ol group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl groups on the pyrazole ring.

    (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Has a propan-1-ol group instead of an ethan-1-ol group.

Uniqueness: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the 1,3-dimethyl substitutions on the pyrazole ring and the ethan-1-ol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-5-4-7(6(2)10)9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1

InChI Key

LSLCBMDCQBRWQN-LURJTMIESA-N

Isomeric SMILES

CC1=NN(C(=C1)[C@H](C)O)C

Canonical SMILES

CC1=NN(C(=C1)C(C)O)C

Origin of Product

United States

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